N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester

Vue d'ensemble

Description

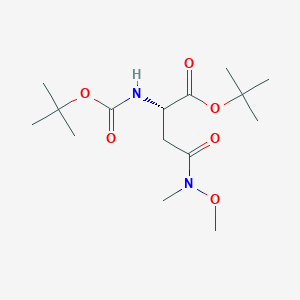

N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester is a synthetic compound used primarily in organic chemistry and biochemistry. It is a derivative of asparagine, an amino acid, and is often utilized in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester typically involves the protection of the amino and carboxyl groups of asparagine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The carboxyl group is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst. The methyl and methoxy groups are introduced through methylation reactions using methyl iodide and sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tert-butyl ester groups under acidic conditions.

Substitution Reactions: Replacement of the methoxy group with other functional groups using nucleophilic substitution.

Hydrolysis: Cleavage of ester bonds under acidic or basic conditions to yield the free acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrochloric acid in organic solvents for ester cleavage.

Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Hydrolysis: Aqueous solutions of strong acids or bases.

Major Products

Deprotection: Free asparagine derivatives.

Substitution: Various substituted asparagine derivatives.

Hydrolysis: Free asparagine and tert-butyl alcohol.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Overview :

Solid-phase peptide synthesis is a widely used method for synthesizing peptides. The Boc protecting group is favored due to its stability and ease of removal under acidic conditions.

Key Applications :

- Protection of Amino Acids : The Boc group protects the alpha amino group during peptide synthesis, preventing premature reactions that could lead to oligomerization or side reactions. This protection is crucial for maintaining the integrity of the peptide chain during synthesis .

- Compatibility with Various Coupling Reagents : The Boc-protected asparagine can be effectively coupled with various amino acids using coupling reagents like HCTU or DEPBT, which help prevent side reactions such as aspartimide formation .

- Improvement of Solubility : The use of Boc-protected asparagine enhances the solubility characteristics of peptides, facilitating their purification and characterization post-synthesis .

Glycosylation Processes

Overview :

Glycosylation is a critical modification that affects protein function, stability, and recognition. The incorporation of sugar moieties into peptides can enhance their biological activity.

Key Applications :

- Synthesis of Glycopeptides : The Boc-protected asparagine derivative serves as a building block for synthesizing glycopeptides. These glycopeptides can be designed to mimic natural glycoproteins, which are essential for various biological processes .

- Enhancing Binding Affinity : Modifications using glycosylated asparagine can improve binding interactions with receptors, such as DC-SIGN in dendritic cells, which is relevant in immunological studies .

- Studying Protein Aggregation : Research has shown that glycosylated peptides exhibit different aggregation properties compared to their non-glycosylated counterparts. This has implications in understanding diseases related to protein misfolding and aggregation .

Therapeutic Applications

Overview :

The unique properties of Boc-protected asparagine derivatives make them valuable in drug development and therapeutic applications.

Key Applications :

- Designing Therapeutic Peptides : The ability to modify the peptide backbone with various functional groups allows for the design of peptides with enhanced therapeutic properties, such as increased stability and bioavailability.

- Targeted Drug Delivery Systems : Peptides modified with sugar moieties can be utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents in treating diseases such as cancer and autoimmune disorders .

- Vaccine Development : Glycopeptides derived from Boc-protected asparagine are being explored for their potential use in vaccine formulations, where they can elicit specific immune responses due to their structural similarities to pathogen-associated glycoproteins .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-alpha-t-Butyloxycarbonyl-L-asparagine: Similar in structure but lacks the methyl and methoxy groups.

N-alpha-t-Butyloxycarbonyl-N-methyl-L-asparagine: Similar but lacks the methoxy group.

Uniqueness

N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester is unique due to the presence of both methyl and methoxy groups, which provide additional steric hindrance and electronic effects. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Activité Biologique

N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester, often abbreviated as Boc-Asn(Me,OMe)-OtBu, is a synthetic derivative of the amino acid asparagine. It plays a significant role in peptide synthesis due to its protective groups that facilitate the selective formation of peptide bonds while preventing unwanted side reactions. This article examines its biological activity, synthesis methods, and applications in research.

Chemical Structure and Properties

- Molecular Formula : C15H28N2O6

- Molecular Weight : 332.39262 g/mol

- CAS Number : 7536-55-2

Physical Properties

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 481.7 ± 40.0 °C at 760 mmHg |

| Melting Point | 170-175 °C |

The compound features a tert-butyloxycarbonyl (Boc) group, which is crucial for protecting the amino group during synthesis, and both methyl and methoxy substituents that enhance steric hindrance and electronic properties.

The biological activity of this compound can be attributed to its role in peptide synthesis and potential therapeutic applications. The protective groups allow for the selective reaction of functional groups, which is essential in creating biologically active peptides.

Applications in Research

- Peptide Synthesis : The compound is primarily used as a building block in the stepwise synthesis of peptides. Its protective groups allow for controlled reactions that yield high-purity products.

- Drug Development : Derivatives of this compound are being investigated for their potential therapeutic applications, particularly in cancer treatment and enzyme inhibition studies.

- Biochemical Studies : It serves as a substrate in enzyme-substrate interaction studies, aiding in understanding protein folding and function.

Antitumor Activity

Research has highlighted the potential antitumor effects of compounds derived from this compound. For instance, studies involving derivatives have shown significant reductions in cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when treated with these compounds at specific concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-asparagine | Lacks methyl and methoxy groups | Less steric hindrance |

| N-alpha-t-Butyloxycarbonyl-N-methyl-L-asparagine | Lacks methoxy group | Different electronic properties |

The presence of both methyl and methoxy groups in this compound provides unique steric and electronic characteristics that enhance its utility in synthesis compared to its analogs.

General Synthetic Route

- Protection of Amino Group : The amino group of asparagine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Esterification : The carboxyl group is esterified with tert-butyl alcohol using a strong acid catalyst.

- Methylation : Methyl and methoxy groups are introduced via methylation reactions utilizing methyl iodide and sodium hydride.

Industrial Production

In industrial settings, the synthesis follows similar routes but is scaled up using automated systems for efficiency and consistency. Precise control over reaction conditions ensures high yields and purity levels.

Propriétés

IUPAC Name |

tert-butyl (2S)-4-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)10(9-11(18)17(7)21-8)16-13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFMHBQALWDJNI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.